molecular formula C15H21Cl2N3O3 B1613469 L-Ornithine 7-amido-4-methylcoumarin dihydrochloride CAS No. 201854-09-3

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride

Cat. No.: B1613469
CAS No.: 201854-09-3
M. Wt: 362.2 g/mol
InChI Key: CNRTYLCHCNDIJR-LTCKWSDVSA-N
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Description

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is particularly valuable in the study of protease activity due to its fluorescent properties. The compound is a derivative of L-ornithine, an amino acid, and 4-methylcoumarin, a fluorescent molecule. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Mechanism of Action

Target of Action

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is primarily used in proteomics research

Mode of Action

It is known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in some way.

Biochemical Pathways

Given its use in proteomics research , it is likely that it interacts with proteins or enzymes, potentially affecting various biochemical pathways

Result of Action

Given its use in proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride typically involves the following steps:

    Coupling Reaction: L-ornithine is first protected at its amino group to prevent unwanted side reactions. This is usually done using a protecting group like Boc (tert-butyloxycarbonyl).

    Activation of 4-Methylcoumarin: 4-methylcoumarin is activated by converting it into an acyl chloride using reagents like thionyl chloride.

    Coupling: The activated 4-methylcoumarin is then coupled with the protected L-ornithine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting group on L-ornithine is removed under acidic conditions to yield the free amine.

    Formation of Dihydrochloride Salt: The final product is converted into its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used for the coupling and deprotection steps.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride can undergo several types of chemical reactions:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-ornithine and 4-methylcoumarin.

    Oxidation: The coumarin moiety can be oxidized to form various oxidized derivatives.

    Substitution: The amino group of L-ornithine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Hydrolysis: Yields L-ornithine and 4-methylcoumarin.

    Oxidation: Produces oxidized coumarin derivatives.

    Substitution: Results in substituted ornithine derivatives.

Scientific Research Applications

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is used in various scientific research fields:

    Chemistry: As a fluorescent probe to study enzyme kinetics and reaction mechanisms.

    Biology: To investigate protease activity in biological samples.

    Medicine: In drug discovery and development, particularly for screening protease inhibitors.

    Industry: Used in the development of diagnostic assays and biochemical tests.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucine 7-amido-4-methylcoumarin dihydrochloride
  • L-Alanine 7-amido-4-methylcoumarin dihydrochloride
  • L-Phenylalanine 7-amido-4-methylcoumarin dihydrochloride

Uniqueness

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific amino acid component, L-ornithine, which is involved in the urea cycle. This makes it particularly useful for studying enzymes that interact with ornithine, such as ornithine decarboxylase. Its fluorescent properties also make it a valuable tool in various biochemical assays.

Properties

IUPAC Name

(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRTYLCHCNDIJR-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647391
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201854-09-3
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Ornithine 7-amido-4-methylcoumarin dihydrochloride
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L-Ornithine 7-amido-4-methylcoumarin dihydrochloride
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L-Ornithine 7-amido-4-methylcoumarin dihydrochloride

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